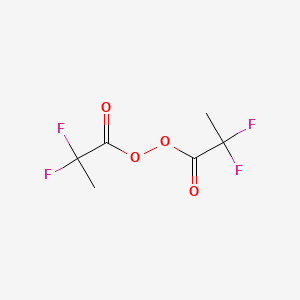
N-Chloro-N-ethylhexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Chloro-N-ethylhexanamide is an organic compound with the molecular formula C8H16ClNO It is a chlorinated amide, which means it contains both an amide group (a carbonyl group attached to a nitrogen atom) and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
N-Chloro-N-ethylhexanamide can be synthesized through the chlorination of N-ethylhexanamide. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically takes place in an organic solvent such as benzene or dichloromethane, under reflux conditions. The general reaction is as follows:
N-ethylhexanamide+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-Chloro-N-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-chloro-N-ethylhexanoic acid.
Reduction: Reduction of the compound can lead to the formation of N-ethylhexanamide.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form N-ethylhexanamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: N-chloro-N-ethylhexanoic acid
Reduction: N-ethylhexanamide
Substitution: N-ethylhexanamide (when chlorine is replaced by hydroxide)
科学研究应用
N-Chloro-N-ethylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive chlorine atom.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its ability to disrupt cellular processes in microorganisms.
Industry: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism by which N-chloro-N-ethylhexanamide exerts its effects involves the reactivity of the chlorine atom. The chlorine can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular structures. This reactivity makes it a potential candidate for antimicrobial applications.
相似化合物的比较
Similar Compounds
- N-Chloro-N-methylhexanamide
- N-Chloro-N-propylhexanamide
- N-Chloro-N-butylhexanamide
Uniqueness
N-Chloro-N-ethylhexanamide is unique due to its specific alkyl chain length and the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications.
属性
CAS 编号 |
87740-37-2 |
|---|---|
分子式 |
C8H16ClNO |
分子量 |
177.67 g/mol |
IUPAC 名称 |
N-chloro-N-ethylhexanamide |
InChI |
InChI=1S/C8H16ClNO/c1-3-5-6-7-8(11)10(9)4-2/h3-7H2,1-2H3 |
InChI 键 |
NOQLACQDBMJKMP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)N(CC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


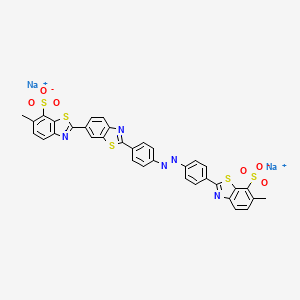
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
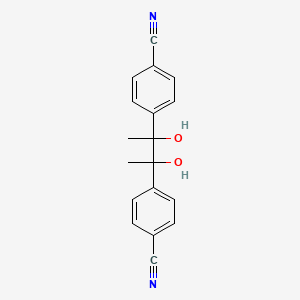
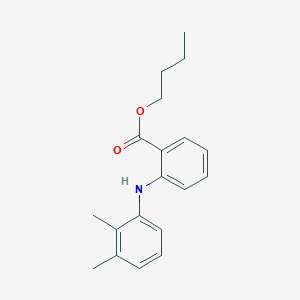
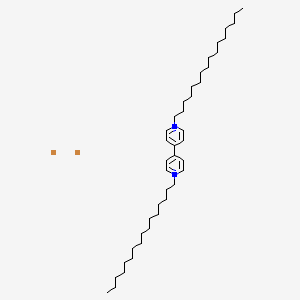

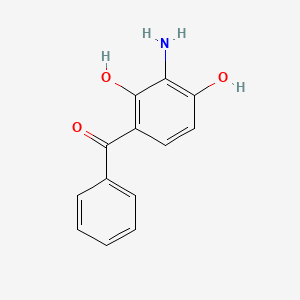
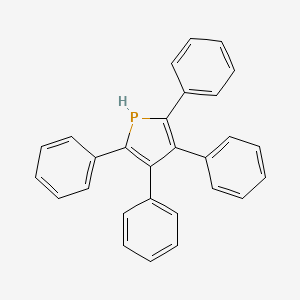
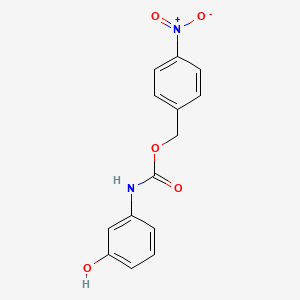
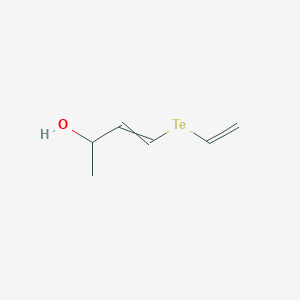
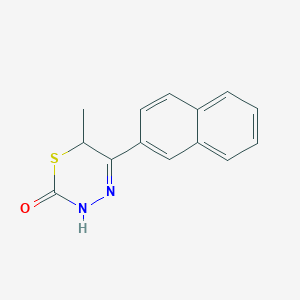
![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
